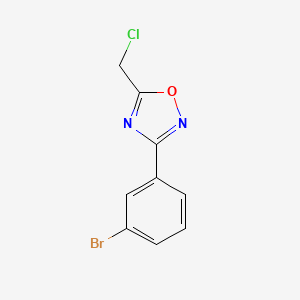

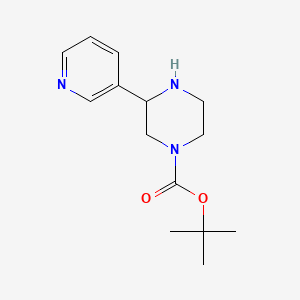

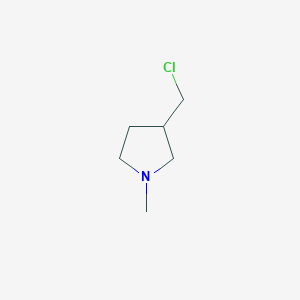

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMTD, is an important chemical compound used in a variety of scientific research applications. It is a highly versatile compound, with many potential uses in a range of areas, including synthetic organic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Urease Inhibition

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause various health issues, such as kidney stones and peptic ulcers. Compounds with a thiourea skeleton, similar to the one , have shown potent inhibitory activity against urease, suggesting potential pharmaceutical applications .

Antibacterial Activity

The compound’s derivatives have been synthesized and evaluated for their antibacterial properties . Specifically, they have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating its potential use in developing new antibacterial agents .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton —which is structurally related to N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine —plays a crucial role. It is involved in the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties. This suggests that the compound could be a key intermediate in drug development .

Organic Synthesis

The compound serves as a precursor in organic synthesis , particularly in the Hantzsch thiazole synthesis. This reaction is significant for creating thiazole derivatives, which are important in the development of various drugs .

Computational Chemistry

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: and its derivatives can be used in computational chemistry studies to model interactions with biological targets, predict biological activity, and design new compounds with desired properties .

Enzyme Inhibitory Activity

The compound has been characterized for its enzyme inhibitory activity , particularly against jack bean urease. This activity is measured by the compound’s ability to inhibit the enzyme, which is a critical factor in drug design for diseases related to urease activity .

Drug Discovery

This compound is involved in the drug discovery process, where it can be used to synthesize novel compounds with potential therapeutic effects. Its structural features make it a valuable scaffold for creating new molecules that can be tested for various biological activities .

Chemical Education

Lastly, N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can be used in chemical education to demonstrate principles of medicinal chemistry and drug design. Its applications in urease inhibition and antibacterial activity provide practical examples of how chemical compounds are developed and tested for medical use .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and steroid hormone biosynthesis, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of essential biochemical processes .

Biochemical Pathways

The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] can disrupt fatty acid synthesis in bacteria, affecting their growth and survival . Similarly, inhibition of Corticosteroid 11-beta-dehydrogenase isozyme 1 can alter steroid hormone levels in humans, potentially affecting a range of physiological processes .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, protein binding characteristics, and routes of elimination .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets and the biochemical pathways it affects. Potential effects could include disruption of bacterial growth and survival, alteration of steroid hormone levels, and potential impacts on human health and disease .

Propriétés

IUPAC Name |

2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGUTRJUZSEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424201 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

879624-53-0 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.